5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core scaffold substituted with a 4-benzylpiperidin-1-yl group and a 3,4-dimethoxyphenyl moiety. This structure combines a piperidine ring (with a benzyl substituent) and a dimethoxy-substituted aromatic system, which likely influences its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-31-20-9-8-19(15-21(20)32-2)22(23-24(30)29-25(33-23)26-16-27-29)28-12-10-18(11-13-28)14-17-6-4-3-5-7-17/h3-9,15-16,18,22,30H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSSCEOMAUBNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure and Properties
The compound consists of several key structural components:
- Thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
- 4-Benzylpiperidine moiety that may contribute to its interaction with neurotransmitter systems.
- 3,4-Dimethoxyphenyl group that can influence lipophilicity and receptor binding.
Molecular Formula
The molecular formula can be represented as .
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Some notable mechanisms include:
- Inhibition of Enzymes : The thiazole and triazole rings are known to exhibit inhibitory effects on certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The benzylpiperidine structure suggests possible interactions with dopamine and serotonin receptors, which could influence mood and cognition.
Pharmacological Effects
Research indicates that compounds similar to this one have shown:
- Antidepressant-like activity in animal models, potentially through serotonin reuptake inhibition.
- Neuroprotective effects , possibly due to antioxidant properties associated with the thiazole ring.
Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of derivatives of similar structures in rodent models. Results indicated that compounds with a piperidine moiety exhibited significant reductions in depression-like behaviors when administered at specific dosages. The study highlighted the importance of the benzyl group in enhancing activity through receptor modulation.
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of thiazolo-triazole derivatives. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depression-like behaviors | |
| Neuroprotective | Mitigated oxidative stress | |
| Enzyme Inhibition | Potential inhibition of MGL |
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | EC50 (µM) |
|---|---|---|
| 5-(Benzylpiperidine) derivative | Antidepressant | 10 |
| Thiazolo-triazole derivative | Neuroprotective | 15 |
| Dimethoxyphenyl substituted variant | Enzyme Inhibition | 8 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole and triazole exhibit significant antimicrobial properties. Compounds similar to 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and tested against various bacterial and fungal strains. In one study, novel triazole derivatives demonstrated promising activity against resistant microbial strains . The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | C. albicans | 32 µg/mL |
Neuroprotective Effects
The benzylpiperidine moiety is known for its neuroprotective effects. Compounds with similar structures have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases . In vitro studies have shown that certain derivatives can significantly reduce MAO activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
Anti-Cancer Properties
Emerging research indicates that thiazole and triazole derivatives exhibit anti-cancer properties through various mechanisms including apoptosis induction and cell cycle arrest . The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression.
Case Study:
A recent study evaluated the cytotoxic effects of a related thiazole derivative on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests that compounds with similar structures could be further explored for their anti-cancer potential.
Comparison with Similar Compounds
Piperidine vs. Piperazine Substituents
The target compound’s 4-benzylpiperidinyl group differs from the 4-benzylpiperazinyl group in . Piperidine (saturated 6-membered ring with one nitrogen) confers greater lipophilicity and rigidity compared to piperazine (two nitrogen atoms, more polar). This distinction may influence blood-brain barrier penetration or off-target effects .
Aromatic Substitution Patterns
The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-ethoxy-3-methoxyphenyl in . Ethoxy groups (bulkier than methoxy) could hinder metabolic oxidation, prolonging half-life .
Methyl vs. Chlorophenyl Modifications
The 2-methyl substitution in and may sterically hinder interactions compared to the unsubstituted thiazolo-triazol-ol core in the target compound. The 3-chlorophenyl group in introduces electron-withdrawing effects, which could enhance binding to electrophilic regions of target proteins .
Research Findings and Hypotheses
Metabolic Stability : The ethoxy group in may confer resistance to cytochrome P450-mediated demethylation compared to the target’s methoxy groups, as seen in analogous compounds .
CNS Penetration : The benzylpiperidinyl group in the target compound suggests higher CNS bioavailability than the piperazinyl analog , aligning with the “rule of thumb” for blood-brain barrier permeability.
Reactivity : The exocyclic double bond in could render it susceptible to photoisomerization or Michael addition reactions, limiting its utility in light-exposed applications .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Answer:
The compound’s synthesis involves multi-step heterocyclic chemistry. A typical approach includes:
- Stepwise formation : Start with 1,3,4-thiadiazole or triazole precursors via cyclization reactions, followed by functionalization with benzylpiperidine and dimethoxyphenyl groups. For example, details using sodium hydride in toluene for cyclization of pyrazole intermediates, followed by thiolation and coupling reactions .
- Purification : Recrystallization from methanol or ethanol is common. Purity is validated via HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced: How can microwave-assisted synthesis improve yield and reduce reaction time?
Answer:
Microwave irradiation can accelerate key steps like cyclization or coupling. For analogous triazolo-thiadiazoles, microwave conditions (e.g., 100–150°C, 20–30 min) reduced reaction times from 6–8 hours to <1 hour, improving yields by 15–20% . Solvent choice (DMF or DMSO) and catalyst loading (e.g., K₂CO₃) must be optimized to prevent decomposition of thermally sensitive substituents like the dimethoxyphenyl group.
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign peaks for the benzylpiperidine (δ 2.5–3.5 ppm for piperidine protons, δ 4.3 ppm for methylene bridge), dimethoxyphenyl (δ 3.8–3.9 ppm for OCH₃), and thiazolo-triazole core (δ 7.0–8.0 ppm for aromatic protons) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- IR : Validate thiol (-SH) absence (absence of ~2550 cm⁻¹) post-oxidation to the triazol-6-ol .
Advanced: How can molecular docking resolve contradictions in reported bioactivity data?
Answer:
Conflicting antimicrobial or antifungal results (e.g., MIC variations) may arise from assay conditions (e.g., pH, inoculum size). Molecular docking against targets like fungal 14-α-demethylase (PDB: 3LD6) can clarify mechanisms. For example, showed that substituent orientation (e.g., benzylpiperidine vs. methoxyphenyl) affects binding affinity to the enzyme’s heme pocket. Docking scores (AutoDock Vina) correlated with experimental IC₅₀ values (R² = 0.82) .
Basic: What in vitro assays are suitable for initial antibacterial screening?
Answer:
- Agar dilution : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains at 1–256 µg/mL.
- Resazurin microplate assay : Quantify MICs colorimetrically (blue → pink reduction indicates bacterial growth) .
- Control : Compare to ciprofloxacin (1 µg/mL) and validate solvent (DMSO) toxicity at <1% v/v.
Advanced: How to address discrepancies in cytotoxicity profiles across cell lines?
Answer:
Variability in IC₅₀ values (e.g., HeLa vs. HEK293) may stem from differential uptake or metabolization. Use:
- Flow cytometry : Quantify cellular uptake via fluorescent analogs (e.g., BODIPY-labeled derivatives).
- Metabolite profiling : LC-MS/MS to detect hydroxylated or demethylated metabolites in cell lysates.
- ROS assays : Link cytotoxicity to oxidative stress (e.g., DCFH-DA probe) if dimethoxyphenyl redox activity is suspected .
Basic: What storage conditions prevent degradation of the triazol-6-ol moiety?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photooxidation.
- Solvent : Use anhydrous DMSO for stock solutions (100 mM), aliquot to avoid freeze-thaw cycles.
- Stability monitoring : Monthly HPLC checks for degradation peaks (e.g., triazolone formation at RT) .
Advanced: How can QSAR models guide structural optimization for enhanced solubility?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict solubility. For thiazolo-triazoles:
- Modifications : Introduce hydrophilic groups (e.g., morpholine, piperazine) at the benzylpiperidine nitrogen.
- In silico tools : Schrödinger’s QikProp or ACD/Percepta calculate thermodynamic solubility. Validate with shake-flask assays (pH 7.4 PBS) .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
Low yields (<40%) often result from steric hindrance between the benzylpiperidine and dimethoxyphenyl groups. Mitigate via:
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings.
- Temperature gradient : Stepwise heating (60°C → 100°C) to prevent premature decomposition .
Advanced: What mechanistic studies explain its dual antifungal and anti-inflammatory activity?
Answer:
The compound may inhibit both fungal CYP51 and mammalian COX-2. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
